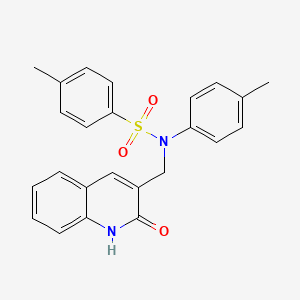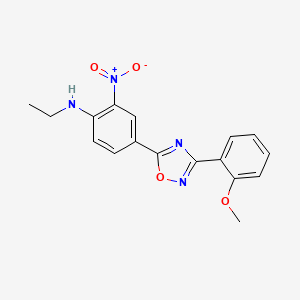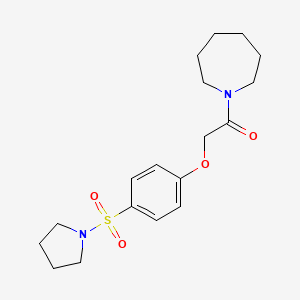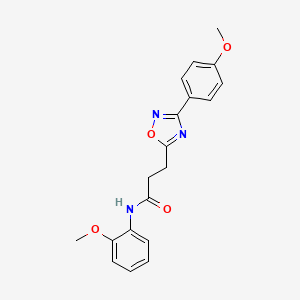
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, commonly known as HM-3, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. HM-3 is a derivative of quinoline and benzamide and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of HM-3 is not fully understood. However, it has been reported to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. HM-3 has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
HM-3 has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. HM-3 has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, HM-3 has been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HM-3 in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations of using HM-3 include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of HM-3. One potential direction is the development of more efficient synthesis methods to increase the yield of HM-3. Another direction is the study of HM-3 as a potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Further studies are also needed to fully understand the mechanism of action of HM-3 and its potential applications in various fields.
In conclusion, HM-3 is a synthetic compound that has been extensively studied for its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further study. Further studies are needed to fully understand the mechanism of action of HM-3 and its potential applications in various fields.
Métodos De Síntesis
The synthesis of HM-3 has been achieved through various methods, including the reaction of 2-hydroxy-6-methylquinoline with p-toluidine in the presence of a catalyst, and the reaction of 2-hydroxy-6-methylquinoline with p-toluenesulfonyl chloride followed by reaction with benzamide. The yield of HM-3 obtained through these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
HM-3 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties. HM-3 has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVBIOZOTWGZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)



![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)








